
(3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone is a heterocyclic compound that features a piperazine ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Methylation: The piperazine ring is then methylated at positions 3 and 5 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction where the piperazine derivative reacts with a pyridine derivative containing a leaving group such as a halide.
Formation of the Methanone Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines, thiols, or alkoxides, solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine or pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
(3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of (3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The binding of the compound to its targets can lead to the activation or inhibition of biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
(3,5-Dimethylpiperazin-1-yl)-quinolin-2-ylmethanone: Similar structure but with a quinoline ring instead of a pyridine ring.
(3,5-Dimethylpiperazin-1-yl)-benzylmethanone: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness:
Structural Differences: The presence of the pyridine ring in (3,5-Dimethylpiperazin-1-yl)-pyridin-2-ylmethanone imparts unique electronic and steric properties compared to its analogs.
Chemical Properties: The compound exhibits distinct reactivity patterns due to the electron-withdrawing nature of the pyridine ring, influencing its behavior in chemical reactions.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(3,5-dimethylpiperazin-1-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c1-9-7-15(8-10(2)14-9)12(16)11-5-3-4-6-13-11/h3-6,9-10,14H,7-8H2,1-2H3 |
InChIキー |
QJCMMGSFESYTLL-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




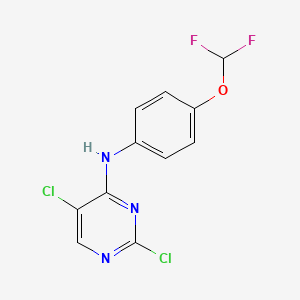
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)

![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
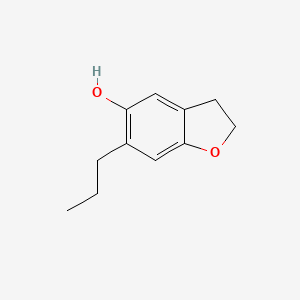
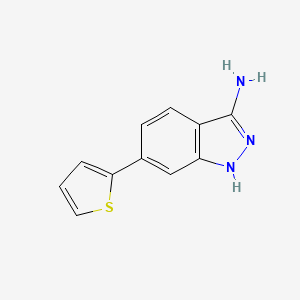

![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
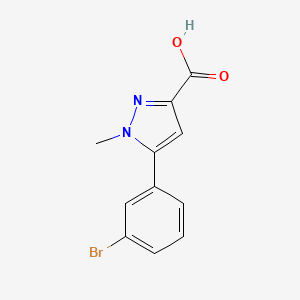
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
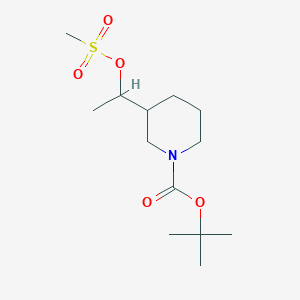
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
